(2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride
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Overview
Description
(2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.1 g/mol . It is a derivative of hydrazine and is characterized by the presence of a chloro and ethoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4-ethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylhydrazines.
Oxidation: Azo compounds are formed.
Reduction: Amines are the major products.
Scientific Research Applications
(2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-methoxyphenyl)hydrazine hydrochloride
- (2-Chloro-4-ethoxyphenyl)hydrazine
- (2-Chloro-4-ethoxyphenyl)hydrazine sulfate
Uniqueness
(2-Chloro-4-ethoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C8H12Cl2N2O |
---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
(2-chloro-4-ethoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2O.ClH/c1-2-12-6-3-4-8(11-10)7(9)5-6;/h3-5,11H,2,10H2,1H3;1H |
InChI Key |
DAKKATFOBQHZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NN)Cl.Cl |
Origin of Product |
United States |
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